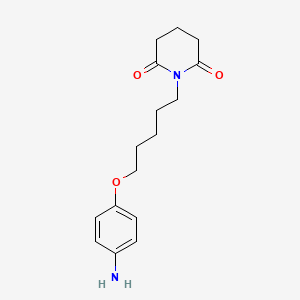

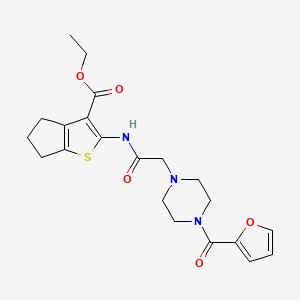

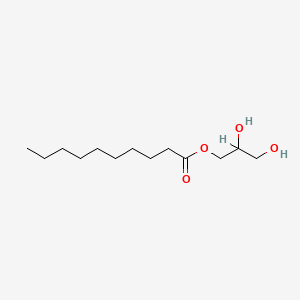

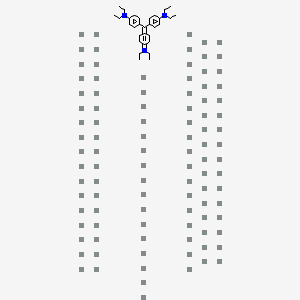

![molecular formula C9H10ClN5O2 B1671751 N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide CAS No. 105827-78-9](/img/structure/B1671751.png)

N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide

Overview

Description

N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide is a chemical compound known for its significant applications in various fields, particularly in agriculture as an insecticide. This compound is a part of the neonicotinoid class of insecticides, which are modeled after nicotine and are known for their effectiveness in pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide typically involves the reaction of 6-chloronicotinic acid with methylamine to form 6-chloronicotinic acid methylamide. This intermediate is then reacted with formaldehyde and ammonia to produce the final compound. The reaction conditions generally require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is often purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: Halogenation and nitration are common substitution reactions for this compound, where halogens or nitro groups replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Chlorine, bromine, nitric acid.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives and nitro-substituted compounds, which can have different properties and applications .

Scientific Research Applications

N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on insect physiology and its potential as a model compound for studying nicotinic acetylcholine receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases due to its interaction with neural receptors.

Industry: Widely used in agriculture as an insecticide to protect crops from pests.

Mechanism of Action

The compound exerts its effects primarily by targeting the nicotinic acetylcholine receptors in insects. It binds to these receptors, causing overstimulation and eventual paralysis of the insect. This mechanism is highly specific to insects, making it an effective and relatively safe insecticide for use in agriculture .

Comparison with Similar Compounds

Similar Compounds

Imidacloprid: Another neonicotinoid insecticide with a similar structure and mechanism of action.

Thiamethoxam: Known for its systemic properties and effectiveness against a wide range of pests.

Acetamiprid: Used for its high potency and low toxicity to non-target organisms.

Uniqueness

N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide is unique due to its specific binding affinity to insect nicotinic acetylcholine receptors, which provides high efficacy in pest control with minimal impact on non-target species. Its chemical stability and ease of synthesis also make it a preferred choice in agricultural applications .

Properties

CAS No. |

105827-78-9 |

|---|---|

Molecular Formula |

C9H10ClN5O2 |

Molecular Weight |

255.66 g/mol |

IUPAC Name |

(NZ)-N-[1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |

InChI |

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13) |

InChI Key |

YWTYJOPNNQFBPC-UHFFFAOYSA-N |

SMILES |

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl |

Isomeric SMILES |

C1CN(/C(=N\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl |

Canonical SMILES |

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |

Appearance |

Solid powder |

Color/Form |

Colorless crystals |

density |

1.54 g/cm³ |

melting_point |

144 °C 143 - 144 °C |

physical_description |

Colorless or beige solid; [ICSC] Solid COLOURLESS CRYSTALS OR BEIGE POWDER. |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

In water, 6.1X10+2 mg/L at 20 °C At 20 °C: dichloromethane 6.7X10+4 mg/L, isopropanol 2.3X10+4 mg/L, toluene 6.9X10+2 mg/L 610 mg/L @ 20 °C (exp) Solubility in water, g/100ml at 20 °C: 0.061 |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Imidacloprid; Admire; Confidor; Provado; |

vapor_pressure |

4X10-7 mPa (3X10-12 mm Hg) at 20 °C; 9X10-7 mPa (7X10-12 mm Hg) at 25 °C Vapor pressure at 20 °C: negligible |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.